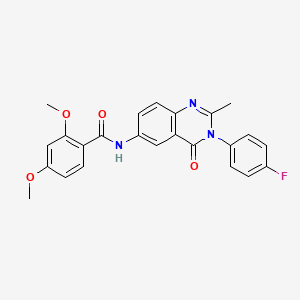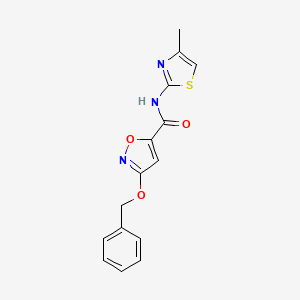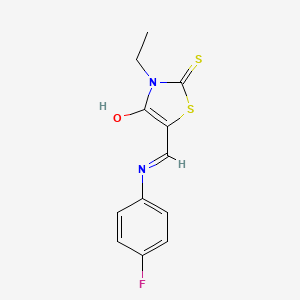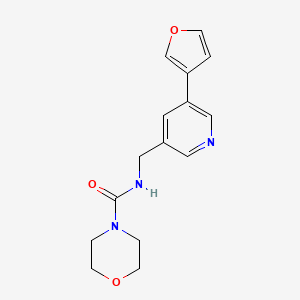
N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrrolidine derivatives have been synthesized using different cyclic or acyclic precursors . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions . A strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine .科学的研究の応用
Cancer Research
The compound has been investigated for its cytotoxic effects toward lung carcinoma, indicating potential applications in cancer research and therapy. This could involve the development of new chemotherapeutic agents targeting specific cancer cells .
Herbicide Development
Studies suggest that the compound could be modified to enhance its herbicidal activity and weed controlling spectrum, which could lead to the creation of more effective agricultural chemicals .
Pharmacological Activity
Indole derivatives, which share a similar molecular structure with the compound , have diverse biological and clinical applications. This implies that our compound may also possess a range of pharmacological activities worth exploring .
Anti-tubercular Agents
There is potential for the compound to be used in the design and synthesis of new anti-tubercular agents, contributing to the fight against tuberculosis by providing alternative treatment options .
Research and Industry Applications
Molecular Mechanisms
The compound could be used in theoretical and molecular mechanistic investigations to understand its interactions at the molecular level, which is crucial for drug design and development .
Chemical Synthesis
Its structure could facilitate novel methods of chemical synthesis, potentially leading to more efficient production processes for complex organic compounds .
Therapeutic Potential
Given its structural similarity to other biologically active compounds, there is a possibility that it could be developed into therapeutic agents for various diseases .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors . The compound’s structure suggests it may interact with aromatic compounds and bind with high affinity to multiple receptors .
Mode of Action
For instance, it may bind to its target receptor, causing conformational changes that affect the receptor’s function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been found to interact with cytochrome p450 2a6 , which plays a crucial role in drug metabolism.
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising direction .
特性
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(18-2-5-20-6-3-18)17-9-12-7-14(10-16-8-12)13-1-4-21-11-13/h1,4,7-8,10-11H,2-3,5-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVCLQXERRPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

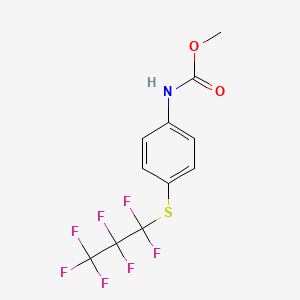
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2947425.png)

![3-(2-bromophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2947428.png)
![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

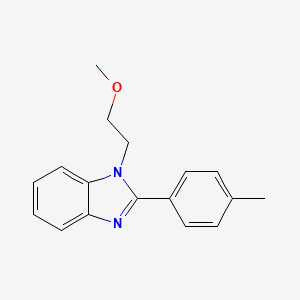
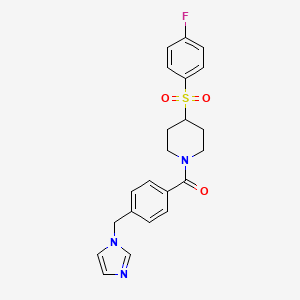
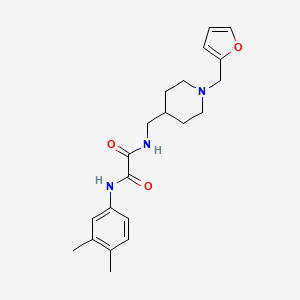
![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)
